molecular formula C6H10BrNO B2485338 1-(3-Bromopyrrolidin-1-yl)ethanone CAS No. 1353989-43-1

1-(3-Bromopyrrolidin-1-yl)ethanone

Cat. No.: B2485338
CAS No.: 1353989-43-1
M. Wt: 192.056
InChI Key: PWZFFFSSNKQIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopyrrolidin-1-yl)ethanone is an organic compound featuring a bromine atom attached to a pyrrolidine ring, which is further connected to an ethanone group

Properties

IUPAC Name

1-(3-bromopyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZFFFSSNKQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of pyrrolidine derivatives. For instance, the reaction of pyrrolidine with bromine in the presence of a suitable solvent can yield 3-bromopyrrolidine, which can then be reacted with ethanone derivatives to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopyrrolidin-1-yl)ethanone is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

1-(3-Bromopyrrolidin-1-yl)ethanone, a compound with the CAS number 1353989-43-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10BrN
  • Molecular Weight : 189.07 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a bromine atom and an ethanone moiety, which influences its reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Interaction : It is hypothesized that this compound interacts with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Analysis

In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Case Study 3: Neuroprotective Properties

Research involving neuronal cell cultures exposed to oxidative stress demonstrated that pretreatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for neuroprotective applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.